molecular formula C16H25NO B1680332 Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- CAS No. 38906-47-7

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-

Cat. No.: B1680332
CAS No.: 38906-47-7
M. Wt: 247.38 g/mol
InChI Key: IEMYFOOOVZNVLE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[1-methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-13(2)11-16(8-9-17(3)12-16)14-6-5-7-15(18)10-14/h5-7,10,13,18H,4,8-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMYFOOOVZNVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959672
Record name 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38906-47-7
Record name Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038906477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base to form the desired substituted phenol. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the pyrrolidinyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-
  • Synonyms: CI-572 (historical pharmaceutical designation) , 3-(3-butyl-1-methylpyrrolidin-3-yl)phenol
  • CAS Number : 1505-39-1
  • Structure: A meta-substituted phenol with a pyrrolidine ring modified by 1-methyl and 3-(2-methylbutyl) substituents (Fig. 1).

Pharmacological Profile: CI-572 exhibits potent analgesic and antitussive activity, surpassing codeine and meperidine in rodent models . Its antinociceptive effects are nalorphine-antagonized, suggesting partial opioid receptor agonism. Unlike prodilidine (a structural analog), CI-572 lacks antipyretic action and induces transient constipation in rats . Stereochemistry plays a critical role: the l-isomer is twice as potent and toxic as the d-isomer .

Comparison with Structurally Similar Compounds

Prodilidine

  • Structure : A pyrrolidine derivative with simpler alkyl substituents (lacks the 2-methylbutyl group).
  • Key Differences :
    • Activity : CI-572 has 4× greater analgesic potency in rats and antitussive efficacy in dogs, whereas prodilidine lacks antitussive action .
    • Route of Administration : Prodilidine is more effective orally, while CI-572 shows reduced oral bioavailability .
    • Toxicity : CI-572 has a higher potency-to-toxicity ratio in acute studies .

ABT 418

  • Structure : (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, sharing a substituted pyrrolidine motif .
  • Key Differences :
    • Target : ABT 418 acts as a nicotinic acetylcholine receptor (nAChR) agonist , enhancing cognition and reducing anxiety without significant side effects .
    • Toxicity : ABT 418 has lower emetic and hypothermic liabilities compared to nicotine, analogous to CI-572’s improved safety profile over codeine .

Thermochromic Cholesterol Esters

  • Structure: Esters of (S)-4-(2-methylbutyl)phenol, sharing the 2-methylbutyl substituent .
  • Key Differences :
    • Application : These esters exhibit thermochromic liquid crystal (LC) behavior due to chiral branching, whereas CI-572’s 2-methylbutyl group enhances lipophilicity for CNS penetration .

Pharmacological and Structural Comparison Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Activity Target/Mechanism
CI-572 m-Phenol + pyrrolidine 1-methyl, 3-(2-methylbutyl) Analgesic, antitussive Opioid receptor modulation
Prodilidine Pyrrolidine derivative Propyl substituents Analgesic (weak) Unknown
ABT 418 Isoxazole + pyrrolidine 1-methyl, 3-methylisoxazole Cognitive enhancement α4β2 nAChR agonist
Cholesterol ester derivatives Phenol ester (S)-4-(2-methylbutyl) Thermochromic LC behavior Phase transition

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Oral Bioavailability Acute Toxicity (LD₅₀, rodents) Notable Side Effects
CI-572 Low Higher safety margin vs. codeine Constipation, CNS excitation
Prodilidine High Lower potency-to-toxicity ratio Limited CNS effects
ABT 418 Moderate Reduced emetic/hypothermic effects No rotorod impairment

Mechanistic and Stereochemical Insights

  • Stereochemistry : The l-isomer of CI-572 demonstrates doubled potency and toxicity compared to the d-isomer, mirroring enantiomer-specific effects seen in ABT 418 (S-isomer active, R-isomer inactive) .
  • Substituent Effects : The 2-methylbutyl group in CI-572 enhances lipophilicity, facilitating blood-brain barrier penetration, whereas its absence in prodilidine reduces CNS efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, as demonstrated in analogous pyrrolidine derivatives. For example, refluxing intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol with aldehydes, followed by Betti reaction pathways involving phenol, can yield structurally complex products . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., using DMF or THF), and temperature gradients to enhance regioselectivity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : The exact mass (247.1936 g/mol) and molecular formula (C₁₆H₂₅NO) can be verified via high-resolution MS (HRMS), with fragmentation patterns confirming the pyrrolidinyl and methylbutyl substituents .
  • NMR : ¹H and ¹³C NMR can identify aromatic protons (δ 6.5–7.5 ppm for phenol), pyrrolidine ring protons (δ 2.5–3.5 ppm), and methylbutyl chain signals (δ 0.8–1.6 ppm for branched alkyl groups) .

Q. What are the key physicochemical properties affecting solubility and reactivity of this compound?

  • Methodological Answer :

  • Lipophilicity : A logP value of ~3.8 indicates moderate hydrophobicity, suggesting solubility in organic solvents (e.g., DCM, ethyl acetate) and limited aqueous solubility .
  • Thermal Stability : The boiling point (360.5°C) and flash point (157.3°C) imply stability under standard lab conditions but require inert atmospheres for high-temperature reactions .

Q. Which analytical methods are suitable for assessing purity and quantifying this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can separate impurities. GC-MS is suitable for volatile derivatives, while LC-MS/MS provides high sensitivity for trace analysis .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidine ring influence thermochromic behavior in liquid crystal applications?

  • Methodological Answer : The chiral 2-methylbutyl branch and methyl group on the pyrrolidine ring may modulate helical pitch length in liquid crystals (LCs), affecting phase transitions (N*–S). Comparative studies with analogs (e.g., cholesterol esters) can isolate structural contributions to thermochromic shifts (e.g., blue-to-red transitions) via polarized optical microscopy and differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial vs. toxic effects?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay conditions. Strategies include:

  • Purity Validation : Use HPLC-MS to confirm compound integrity .
  • Dose-Response Studies : Establish EC₅₀/LC₅₀ thresholds to differentiate therapeutic vs. toxic ranges.
  • Mutagenicity Screening : Ames tests or micronucleus assays can clarify genotoxicity risks, as mutation data have been reported for structurally related compounds .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like opioid receptors (analogous to profadol derivatives) . Quantitative structure-activity relationship (QSAR) models leveraging logP, PSA (54.86 Ų), and H-bond donors/acceptors may optimize bioactivity .

Q. What experimental approaches assess the compound’s stability under varying conditions (pH, temperature, light)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), UV light, or elevated temperatures (40–60°C). Monitor decomposition via TLC or LC-MS, noting toxic byproducts like SOₓ or NOₓ .
  • Kinetic Analysis : Determine degradation half-lives (t₁/₂) using Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values across studies?

  • Methodological Answer : LogP variability may stem from measurement techniques (shake-flask vs. computational). Validate experimentally via octanol-water partitioning followed by UV spectrophotometry, and cross-reference with computational tools (e.g., ChemAxon) .

Tables for Key Properties

Property Value Reference
Molecular FormulaC₁₆H₂₅NO
Molecular Weight247.376 g/mol
logP3.8
Boiling Point360.5°C at 760 mmHg
Flash Point157.3°C
Exact Mass247.1936 g/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-
Reactant of Route 2
Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-

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